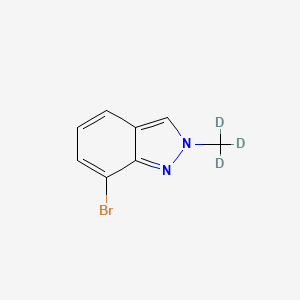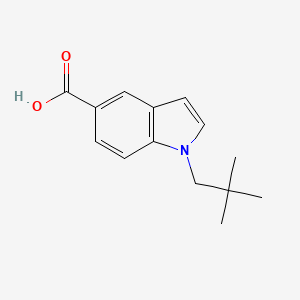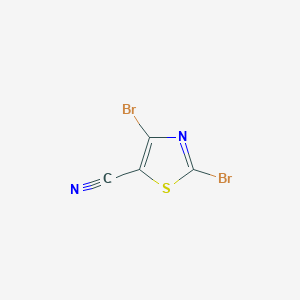
2,4-Dibromothiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromothiazole-5-carbonitrile is a heterocyclic compound containing both bromine and nitrogen atoms within its structure. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiazole-5-carbonitrile typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4-Dibromothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2,4-Dibromothiazole: Similar in structure but lacks the nitrile group, which may affect its reactivity and applications.
2,4-Dichlorothiazole-5-carbonitrile: Contains chlorine instead of bromine, leading to different chemical properties and reactivity.
2,4-Dibromothiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, which can influence its solubility and biological activity.
Uniqueness: 2,4-Dibromothiazole-5-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C4Br2N2S |
|---|---|
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
2,4-dibromo-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4Br2N2S/c5-3-2(1-7)9-4(6)8-3 |
Clave InChI |
LRRHLCLVDLXNFD-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(N=C(S1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)


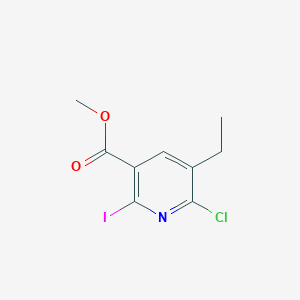
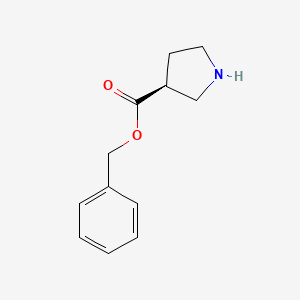

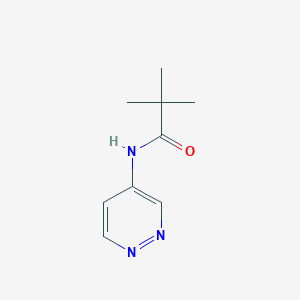

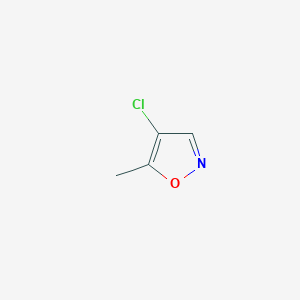
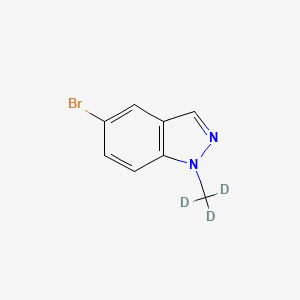
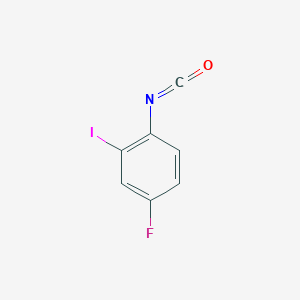
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
